ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
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Overview
Description
Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone.
Sulfonamide Formation: The pyrazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the pyrazole ring can interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate: shares structural similarities with other sulfonamide and pyrazole derivatives.
1,3-Dimethyl-1H-pyrazol-4-yl sulfonamide: A simpler compound lacking the ester group.
Ethyl 3-amino benzoate: Lacks the pyrazole and sulfonamide groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-6-5-7-12(8-11)16-22(19,20)13-9-17(3)15-10(13)2/h5-9,16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTOADUEZZDKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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